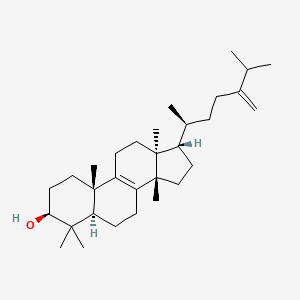

24-Methylidenelanost-8-en-3-ol

Description

Propriétés

Numéro CAS |

566-14-3 |

|---|---|

Formule moléculaire |

C31H52O |

Poids moléculaire |

440.7 g/mol |

Nom IUPAC |

(3S,10S,13S,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2S)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C31H52O/c1-20(2)21(3)10-11-22(4)23-14-18-31(9)25-12-13-26-28(5,6)27(32)16-17-29(26,7)24(25)15-19-30(23,31)8/h20,22-23,26-27,32H,3,10-19H2,1-2,4-9H3/t22-,23+,26?,27-,29+,30-,31+/m0/s1 |

Clé InChI |

XJLZCPIILZRCPS-LYSGORNOSA-N |

SMILES isomérique |

C[C@@H](CCC(=C)C(C)C)[C@@H]1CC[C@]2([C@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |

SMILES canonique |

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

24-methylenelanost-8-en-3 beta-ol ebericol ebericol, (14)C-labeled eburicol euphorbol |

Origine du produit |

United States |

Advanced Methodologies for Euphorbadienol Structural Elucidation

Chromatographic Separation Techniques for Euphorbadienol Isolation

Chromatography plays a crucial role in isolating euphorbadienol from complex plant extracts, which often contain a wide array of secondary metabolites. Different chromatographic methods are employed based on the scale of purification and the properties of the compound.

High-Performance Liquid Chromatography (HPLC) in Triterpenoid (B12794562) Purification

HPLC is a widely used and highly effective technique for the isolation and purification of natural products, including triterpenoids like euphorbadienol. rjptonline.orgresearchgate.net Preparative HPLC, in particular, is suitable for obtaining pure compounds in sufficient quantities for structural analysis. rjptonline.orgresearchgate.net The technique relies on the differential partitioning of compounds between a stationary phase and a mobile phase under high pressure. rjptonline.org Reverse-phase HPLC, using columns like C₁₈, is commonly employed for separating compounds based on their hydrophobicity. rjptonline.orgresearchgate.net For instance, preparative reverse-phase HPLC has been used to purify triterpenes, although its effectiveness can be dependent on the sample composition and the solubility of the compounds in water-based solvents. chromatographyonline.com The purity of collected fractions can be confirmed using analytical HPLC coupled with detectors such as a Diode Array Detector (DAD). rjptonline.org

Preparative Thin Layer Chromatography (PTLC) and Column Chromatography (CC) Applications

Thin Layer Chromatography (TLC) is often used as an analytical tool to monitor the separation progress during column chromatography or to quickly assess the complexity of an extract. ctu.edu.vntamu.edu Preparative Thin Layer Chromatography (PTLC) extends this technique to a preparative scale, allowing for the purification of small quantities of compounds (typically less than 100 mg). tamu.edurochester.edu In PTLC, the sample is applied as a band on a thicker layer of stationary phase (commonly silica (B1680970) gel) coated on a plate. rochester.edu After development with a suitable solvent system, the separated bands are visualized (e.g., under UV light), scraped off the plate, and the compound is extracted from the stationary phase. rochester.edu

Column Chromatography (CC), particularly silica gel column chromatography, is a fundamental technique for the initial separation of components from crude extracts based on their polarity. ctu.edu.vntamu.edugoogle.com Different solvent systems, often in gradient elution mode, are used to elute compounds with varying polarities. ctu.edu.vngoogle.com For example, a combination of petroleum ether and ethyl acetate (B1210297) has been used as an eluent for separating euphorbadienol from a crude extract on a silica gel column. google.com Sequential column chromatography using different stationary phases, such as silica gel and ODS columns, can be employed for more complex mixtures. researchgate.net

Spectroscopic Characterization Methods

Once isolated and purified, spectroscopic techniques are essential for determining the detailed structure of euphorbadienol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment (1D and 2D Analyses including ¹H NMR and ¹³C NMR)

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the connectivity and environment of atoms. anu.edu.au Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for assigning the signals and determining the structure, including stereochemistry. analis.com.myfrontiersin.org

¹H NMR Spectroscopy: ¹H NMR provides information about the number, type, and connectivity of hydrogen atoms in the molecule. analis.com.myrsc.org Chemical shifts (δ) and coupling constants (J) are key parameters used to deduce the structural fragments. analis.com.my

¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton of the molecule. analis.com.myrsc.org ¹³C NMR spectra, often acquired with proton decoupling, show a signal for each unique carbon environment. mnstate.edu Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) help in determining the number of protons attached to each carbon (CH₃, CH₂, CH, or quaternary C). analis.com.my

Two-dimensional NMR techniques provide correlations between nuclei, which are vital for establishing connectivity and confirming assignments made from 1D spectra. analis.com.mymnstate.edumdpi.com

¹H-¹H Correlation Spectroscopy (COSY): COSY shows correlations between protons that are coupled to each other through bonds, helping to build proton spin systems. analis.com.mymnstate.edu

Heteronuclear Single Quantum Coherence (HSQC) / Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate protons with the carbons directly attached to them (¹J correlation), allowing for the assignment of carbon signals based on assigned proton signals. analis.com.mymnstate.edumdpi.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J correlations). analis.com.mymnstate.edu This is particularly useful for establishing connectivity across quaternary carbons and assembling different structural fragments. mnstate.edu

By combining the information from these 1D and 2D NMR experiments, the complete structure and stereochemistry of euphorbadienol can be elucidated. analis.com.myfrontiersin.org

High-Resolution Mass Spectrometry (HRMS) in Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements of the molecule and its fragments, allowing for the determination of its elemental composition. google.comnih.gov This is crucial for confirming the molecular formula of the isolated compound. google.comnih.gov By analyzing the fragmentation pattern in the mass spectrum, additional structural information can be obtained, which complements the NMR data. HRMS is often used to confirm the molecular weight and formula deduced from other analytical techniques. google.comnih.gov

Single-Crystal X-ray Diffraction Analysis for Absolute Configuration Determination

Single-crystal X-ray diffraction (SC-XRD) is considered a definitive method for determining the absolute configuration of chiral molecules in the solid state encyclopedia.pubresearchgate.net. This technique relies on the diffraction pattern produced when X-rays interact with the electrons in a crystalline sample. By analyzing the intensities and angles of the diffracted beams, the electron density distribution within the crystal can be mapped, revealing the precise positions of atoms and thus the molecular structure and stereochemistry. encyclopedia.pubresearchgate.net

The determination of absolute configuration specifically utilizes the anomalous scattering effect, which is the variation in scattering power of an atom for X-rays near its absorption edge. encyclopedia.pubmit.edu This effect is more pronounced with heavier atoms and at longer wavelengths of X-rays, such as Cu-kα radiation. encyclopedia.pub For molecules containing only light atoms (like carbon, hydrogen, and oxygen), determining absolute configuration can be more challenging but is now possible with advancements in techniques and instrumentation, even with oxygen as the heaviest atom, provided high-quality crystals are obtained. mit.edu In the past, derivatization to incorporate a heavier atom like sulfur, chlorine, or bromine was often necessary to enhance the anomalous scattering signal. researchgate.netmit.edu

While general information on the application of SC-XRD for absolute configuration determination is available, specific detailed research findings on the SC-XRD analysis of euphorbadienol itself for absolute configuration were not prominently found in the initial search results. However, SC-XRD is a standard technique for confirming the structure and stereochemistry of complex natural products once suitable crystals are obtained.

Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a valuable tool for identifying the functional groups present within a molecule. specac.comutdallas.eduoregonstate.edu IR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavelength or wavenumber. specac.comvscht.cz Different functional groups and types of chemical bonds within a molecule vibrate at characteristic frequencies, leading to specific absorption bands in the IR spectrum. specac.comvscht.cz

The IR spectrum provides a unique "fingerprint" for a compound, with distinct regions corresponding to different types of vibrations, such as stretching and bending modes of bonds. specac.comvscht.cz The region between 4000 and 1500 cm⁻¹ is often referred to as the functional group region, where characteristic absorptions for groups like O-H, C=O, C=C, and C-H stretching vibrations are typically observed. oregonstate.edu The region below 1500 cm⁻¹ is known as the fingerprint region, which is unique to each molecule and arises from complex molecular vibrations. oregonstate.edu

For euphorbadienol, as a triterpenoid alcohol, IR spectroscopy would be expected to show characteristic absorption bands corresponding to hydroxyl (-OH) stretching vibrations, C-H stretching vibrations (both aliphatic and potentially vinylic if double bonds are present), and C=C stretching vibrations if double bonds are part of the structure. specac.comoregonstate.eduvscht.cz The presence of a hydroxyl group is a defining feature of euphorbadienol, as indicated by its name ending in "-ol". While specific IR spectral data for euphorbadienol were not detailed in the search results, the principles of IR spectroscopy dictate that its spectrum would exhibit absorptions characteristic of its functional groups. specac.comoregonstate.eduvscht.cz

Chemical Derivatization Strategies for Structural Elucidation Enhancement

Chemical derivatization involves the chemical modification of a compound to facilitate or enhance its structural analysis. This can be particularly useful for compounds that are difficult to analyze directly due to properties like poor crystallinity or insufficient volatility. encyclopedia.pubresearchgate.net

In the context of structural elucidation, derivatization can serve several purposes:

Improving Crystallinity for X-ray Diffraction: Converting a non-crystalline or poorly crystalline compound into a crystalline derivative suitable for SC-XRD analysis is a common strategy, especially for determining absolute configuration. encyclopedia.pub

Introducing Chromophores or Fluorophores: Derivatization can add groups that enhance detection by techniques like UV-Vis spectroscopy or fluorescence spectroscopy.

Modifying Polarity or Volatility: Altering the polarity or volatility of a compound through derivatization can improve its separation and analysis by chromatography (e.g., GC or HPLC) or mass spectrometry.

Introducing Heavy Atoms for X-ray Diffraction: As mentioned earlier, derivatization to incorporate a heavy atom can aid in the determination of absolute configuration by increasing the anomalous scattering effect. researchgate.netmit.edu

While the search results mention the use of triterpene derivatives from Euphorbia species being studied for biological activities medchemexpress.com, and the general concept of chemical derivatization for structural analysis, specific examples of chemical derivatization strategies applied directly to euphorbadienol for the sole purpose of enhancing its structural elucidation (beyond potentially forming crystalline derivatives for SC-XRD as discussed in 2.2.3) were not explicitly detailed in the provided snippets. However, the principle of derivatization remains a valid approach in the comprehensive structural characterization of complex natural products like euphorbadienol.

Elucidation of Euphorbadienol Biosynthetic Pathways and Enzymatic Mechanisms

Primary Metabolic Precursors of Triterpenoid (B12794562) Biosynthesis

Triterpenoid biosynthesis is initiated by the production of IPP and DMAPP, which are then condensed to form larger isoprenoid intermediates.

Mevalonate (B85504) Pathway (MVA) in Isoprenoid Biogenesis

The mevalonate pathway is a crucial metabolic route for the biosynthesis of isoprenoids in eukaryotes, archaea, and some bacteria wikipedia.orgpnas.orgnih.gov. This pathway is primarily localized in the cytosol and endoplasmic reticulum of eukaryotic cells nih.gov. It begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) wikipedia.orgmetwarebio.comnih.gov. HMG-CoA is then reduced to mevalonate, a key intermediate wikipedia.orgmetwarebio.com. Subsequent phosphorylation and decarboxylation steps convert mevalonate into IPP and DMAPP oup.comnih.gov. The enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) catalyzes a rate-limiting step in this pathway oup.comfrontiersin.orgbiorxiv.org.

A simplified overview of the MVA pathway key steps and enzymes:

| Step | Substrate(s) | Product | Enzyme |

| Condensation of Acetyl-CoA | 2 x Acetyl-CoA | Acetoacetyl-CoA | Acetyl-CoA acetyltransferase (AACT) |

| Condensation with third Acetyl-CoA | Acetoacetyl-CoA, Acetyl-CoA | HMG-CoA | HMG-CoA synthase (HMGS) |

| Reduction of HMG-CoA | HMG-CoA | Mevalonate | HMG-CoA reductase (HMGR) |

| Phosphorylation of Mevalonate | Mevalonate | Mevalonate 5-phosphate | Mevalonate kinase (MVK) |

| Phosphorylation of Mevalonate 5-phosphate | Mevalonate 5-phosphate | Mevalonate 5-diphosphate | Phosphomevalonate kinase (PMVK) |

| Decarboxylation of Mevalonate 5-diphosphate | Mevalonate 5-diphosphate | IPP | Diphosphomevalonate decarboxylase (DPMD) |

| Isomerization of IPP | IPP | DMAPP | Isopentenyl diphosphate (B83284) isomerase (IDI) |

Note: This table represents a general overview of the MVA pathway; specific enzymes and intermediates can vary slightly depending on the organism.

Methylerythritol Phosphate (B84403) Pathway (MEP) Contributions

The methylerythritol phosphate (MEP) pathway, also known as the non-mevalonate or DOXP pathway, is an alternative route for isoprenoid biosynthesis found in most bacteria, some eukaryotic parasites, and the plastids of plants wikipedia.orgpnas.orgoup.comcaister.comnih.govnih.gov. In plants, this pathway operates in plastids and is the primary source of precursors for compounds like carotenoids, chlorophylls, and plastid-localized isoprenoids wikipedia.orgcaister.comfrontiersin.org. While the MVA pathway is considered the primary route for triterpenoid synthesis in many organisms, including those producing euphorbadienol nih.govresearchgate.net, there can be interaction and exchange of IPP and DMAPP between the MVA and MEP pathways in plants wikipedia.orgfrontiersin.orgbiorxiv.org.

The MEP pathway starts with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate nih.govrsc.org. Key enzymes in this pathway include 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), which catalyze early steps frontiersin.orgbiorxiv.orgrsc.org.

A simplified overview of the MEP pathway initial steps and enzymes:

| Step | Substrate(s) | Product | Enzyme |

| Condensation of Pyruvate and GAP | Pyruvate, D-Glyceraldehyde 3-phosphate | 1-deoxy-D-xylulose 5-phosphate (DXP) | 1-deoxy-D-xylulose-5-phosphate synthase (DXS) |

| Conversion of DXP to MEP | DXP | 2-C-methyl-D-erythritol 4-phosphate (MEP) | 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) |

Note: The MEP pathway involves several more steps to produce IPP and DMAPP.

IPP and DMAPP produced by both pathways are then condensed by prenyltransferases to form farnesyl diphosphate (FPP), a C15 precursor. Two molecules of FPP are subsequently joined head-to-head by squalene (B77637) synthase to produce squalene, the C30 precursor for triterpenoids nih.govontosight.aimdpi.com.

Key Enzymatic Catalysis in Euphorbadienol Biosynthesis

Following the formation of squalene, the biosynthesis of euphorbadienol involves several key enzymatic steps, including cyclization, oxidation, and potentially esterification.

Terpene Cyclase Involvement in Carbocyclic Skeleton Formation

Triterpene cyclases, specifically oxidosqualene cyclases (OSCs), are pivotal enzymes in triterpenoid biosynthesis. They catalyze the cyclization of 2,3-oxidosqualene (B107256) (derived from squalene by squalene epoxidase) to form the diverse array of triterpene skeletons rsc.orgresearchgate.netnih.govmdpi.comscilit.comoup.com. The cyclization process involves complex carbocation rearrangements, leading to the formation of various cyclic structures plos.orgtandfonline.com. The specific type of triterpene skeleton produced is determined by the particular OSC enzyme involved researchgate.netontosight.aiscilit.com. While the specific OSC responsible for the direct cyclization leading to the euphorbadienol skeleton is not explicitly detailed in the provided search results, it would belong to the OSC family and catalyze the cyclization of 2,3-oxidosqualene into the characteristic euphane-type skeleton of euphorbadienol.

Cytochrome P450 Monooxygenases in Oxidative Transformations

Cytochrome P450 monooxygenases (CYP450s) play a crucial role in diversifying triterpenoid structures through site-specific oxidation reactions oup.combiorxiv.orgfrontiersin.orgfrontiersin.orgnih.govnih.gov. These enzymes introduce functional groups such as hydroxyl, carbonyl, and carboxyl groups onto the basic triterpene skeleton oup.combiorxiv.orgfrontiersin.orgnih.gov. This tailoring significantly expands the structural diversity and can affect the biological activities of the triterpenoids frontiersin.orgnih.gov. In the biosynthesis of euphorbadienol, CYP450s are likely involved in introducing hydroxyl groups at specific positions on the euphane skeleton. The CYP716 family of P450s is known to be involved in the oxidation of pentacyclic triterpene skeletons in plants oup.combiorxiv.orgfrontiersin.orgoup.com. While direct evidence for specific CYP450s involved in euphorbadienol biosynthesis was not found, the general mechanism involves the activation of molecular oxygen and the transfer of an oxygen atom to the substrate, requiring electrons typically supplied by NADPH nih.gov.

Acyltransferase Activities in Esterification and Diversification

Triterpenoids can exist in free or conjugated forms, such as glycosides or esters frontiersin.org. Acyltransferases are enzymes that catalyze the esterification of triterpenoids, adding acyl groups (like acetyl or fatty acyl moieties) to hydroxyl groups on the triterpene skeleton frontiersin.orgmdpi.comnih.gov. This esterification can further diversify the structure and potentially affect the biological function of the compound frontiersin.org. Plant acyltransferases involved in triterpene ester formation can belong to families like the BAHD acyltransferases or serine carboxypeptidase-like (SCPL) acyltransferases frontiersin.orgnih.govoup.com. While the specific acyltransferase(s) involved in the potential esterification of euphorbadienol are not detailed in the search results, the presence of acyltransferase activity is a known mechanism for triterpenoid diversification in plants frontiersin.orgmdpi.comnih.gov.

Genetic and Molecular Basis of Triterpenoid Biosynthesis in Euphorbia Species

The biosynthesis of triterpenoids in Euphorbia species is controlled by a complex genetic and molecular basis involving specific enzymes and regulatory mechanisms.

Identification and Characterization of Biosynthetic Gene Clusters

Genes encoding enzymes involved in secondary metabolite biosynthesis, including terpenoids, are often found clustered together in plant genomes nih.govnih.govoup.comresearchgate.net. These gene clusters can facilitate coordinated expression and potentially the evolution of metabolic pathways nih.govnih.govoup.com. Research in Euphorbiaceae species has focused on identifying terpene biosynthetic gene clusters nih.govoup.com. For instance, studies in Ricinus communis and Euphorbia peplus have provided evidence for the presence of diterpenoid biosynthetic gene clusters nih.govoup.comresearchgate.netpnas.org. These clusters can contain genes encoding enzymes such as terpene synthases and cytochrome P450 oxidases, which are crucial for modifying the basic terpene skeletons nih.govnih.govoup.compnas.orgwhiterose.ac.uk. While much of the research on gene clusters in Euphorbiaceae has focused on diterpenoids, the principle of gene clustering is also relevant to triterpenoid biosynthesis. Identifying the specific gene cluster responsible for euphorbadienol biosynthesis would involve genomic and transcriptomic approaches to locate and characterize the genes encoding the relevant triterpene synthase and modifying enzymes.

Studies have identified candidate gene clusters involved in terpene biosynthesis across several Euphorbiaceae species nih.govoup.com. These clusters vary in size and gene content, typically ranging from 30 to 800 kb and containing between 3 and 54 genes nih.gov. High-confidence terpene gene clusters have been pinpointed based on criteria such as the relationship between terpene synthases (TPS) and cytochrome P450 (CYP) genes, as well as co-pathway and co-expression patterns oup.com.

Gene Expression Analysis and Regulation of Biosynthesis in Planta

Gene expression analysis provides insights into the spatial and temporal regulation of triterpenoid biosynthesis in Euphorbia plants. Studies using techniques such as RNA sequencing have been employed to identify genes involved in terpenoid pathways and to analyze their expression levels in different tissues nih.govpnas.org. For example, research in Euphorbia maculata utilized full-length cDNA sequencing and Illumina short-read sequencing to characterize transcripts related to terpenoid biosynthesis and identify differentially expressed genes in leaves, roots, and stems nih.gov. This type of analysis can help pinpoint candidate genes involved in the biosynthesis of specific triterpenoids like euphorbadienol and understand how their expression is regulated in different plant parts.

The expression levels of genes involved in the MVA and MEP pathways, the precursors to terpenoid biosynthesis, can vary among different tissues nih.govbiorxiv.org. Enzymes like HMG-CoA reductase, a key regulatory enzyme in the MVA pathway, play a crucial role in controlling the metabolic flux towards triterpenoid production biorxiv.orgmdpi.com. Understanding the regulation of these upstream pathway genes, as well as the expression of the specific triterpene synthases and modifying enzymes, is essential for a comprehensive picture of euphorbadienol biosynthesis in planta. Virus-induced gene silencing (VIGS) has also been used in Euphorbia species to investigate the in vivo function of genes involved in diterpenoid biosynthesis, a technique that could potentially be applied to study triterpenoid pathways pnas.orgbiorxiv.org.

Chemosystematic Implications of Triterpenoid Distribution within Euphorbia Genera

The distribution of specific triterpenoid profiles within the Euphorbia genus can have chemosystematic implications, providing insights into the evolutionary relationships between different species. Euphorbia is a large and diverse genus with a wide distribution frontiersin.orgwikipedia.org. The genus is known for producing a remarkable diversity of cyclic triterpenes, with over 130 different types identified from various species mdpi.comnih.gov.

Tetracyclic triterpenoids, particularly those with tirucallane, euphane, lanostane (B1242432), and cycloartane (B1207475) skeletons, are reported as major triterpenoids in Euphorbia species mdpi.com. Cycloartanes, characterized by a cyclopropane (B1198618) ring, are considered important intermediates in phytosterol biosynthesis and have been used as chemotaxonomic markers in the genus mdpi.com. The presence and distribution of specific triterpenoid skeletons, such as the euphane skeleton found in euphorbadienol, can serve as chemical markers to support taxonomic classifications and understand the biochemical evolution within Euphorbia. While euphorbadienol itself is a specific example, the broader patterns of triterpenoid accumulation across different Euphorbia species contribute to the chemosystematic understanding of this complex genus mdpi.commdpi.comresearchgate.netdntb.gov.ua.

The milky latex characteristic of many Euphorbia species is a rich source of these triterpenoids nih.govmdpi.comfrontiersin.orgnatuurtijdschriften.nl. The specific composition of triterpenoids in the latex can vary between species, reflecting differences in their biosynthetic capabilities natuurtijdschriften.nl. Chemosystematic studies utilize these variations in metabolite profiles to complement traditional taxonomic approaches mdpi.com.

Compound Information

| Compound Name | PubChem CID |

| Euphorbadienol | 10863111 nih.gov |

| Cycloartenol | 92110 wikipedia.orgnih.govuni.lunih.gov |

| Lupeol | 259846 phytomolecules.comnih.govbepls.comjapsonline.comuni.lu |

| Beta-Amyrin | 73145 nih.govresearchgate.netresearchgate.net |

| Squalene | 1122 |

| (S)-2,3-Oxidosqualene | 6450904 |

| Farnesyl pyrophosphate (FPP) | 167556 |

| Isopentenyl pyrophosphate (IPP) | 60335 |

| Dimethylallyl pyrophosphate (DMAPP) | 124288 |

| HMG-CoA | 17540 |

| Mevalonic acid (MVA) | 6705 |

| Geranylgeranyl pyrophosphate (GGPP) | 135513508 |

| Casbene | 528131 |

| Ingenol mebutate | 54680629 |

| Phorbol | 6433167 |

| Resiniferatoxin | 65506 |

| Prostratin | 6441045 |

| Jolkinol C | 118881418 |

| Jolkinol E | 137933701 |

| Neocembrene | 107780 |

| Euphol (B7945317) | 10245 |

| Tirucallol | 181606 |

| Friedelin | 10450 |

| alpha-Amyrin | 73170 researchgate.net |

| Butyrospermol | 181605 |

Data Tables

A conceptual data representation based on the findings could illustrate the types of triterpenoids found in different Euphorbia species, highlighting the prevalence of tetracyclic skeletons like euphane and cycloartane.

| Euphorbia Species (Example) | Major Triterpenoid Skeletons Reported | Notes |

| E. resinifera | Euphane (Euphorbadienol) medchemexpress.com | Source of Euphorbadienol |

| E. maculata | Triterpenoids (general) nih.gov | Genes in MVA/MEP pathways identified nih.gov |

| E. tirucalli | Tirucallane, Euphane, Oleanane, Lupane, Cycloartane, Friedelane biorxiv.org | High triterpenoid content in latex biorxiv.org |

| E. grantii | Tirucallane, Euphane, Oleanane, Lupane, Cycloartane, Friedelane biorxiv.org | High triterpenoid content in stem biorxiv.org |

| E. lathyris | Tetracyclic triterpenes (steroidal and non-steroidal) researchgate.net | Distinct OSCs identified researchgate.net |

| E. sanctae-catharinae | Cycloartane mdpi.com | Identified alongside diterpenes mdpi.com |

This table is illustrative and based on reported findings regarding triterpenoid presence in various Euphorbia species, not exclusively focused on euphorbadienol across all listed species due to data limitations in the search results. Detailed quantitative data on euphorbadienol concentration across numerous species for chemosystematic analysis was not found.

Retrosynthetic Approaches to the Euphorbadienol Core Skeleton

Retrosynthetic analysis is a powerful tool in synthetic planning, involving the hypothetical deconstruction of the target molecule into simpler starting materials through a series of "disconnections" and functional group interconversions (FGIs). egrassbcollege.ac.in This process helps identify potential synthetic routes and key intermediates.

Construction of Polycyclic Systems and Stereocenters

The euphorbadienol core skeleton is characterized by a complex polycyclic ring system with multiple stereocenters. nih.goveasychem.orgcharchem.orgwikidata.org The construction of these intricate frameworks with high efficiency and stereocontrol is a central challenge in its synthesis. Strategies often involve sequential ring-forming reactions and stereoselective transformations to establish the correct configuration at each chiral center. The design of synthetic routes considers how to strategically introduce functional groups that facilitate bond formation and can be manipulated or removed later in the synthesis. youtube.com Quaternary centers, which are abundant in some complex terpenes, can play a guiding role in synthetic planning by influencing reactivity and enabling the formation of other quaternary centers. nih.gov Achieving excellent levels of diastereoselectivity is crucial in constructing polycyclic systems, as demonstrated in the synthesis of fluorinated proline derivatives via intramolecular azomethine ylide cycloaddition, where four stereocenters were simultaneously generated with high selectivity. rsc.org

Innovative Synthetic Methodologies

Modern organic synthesis relies on a diverse array of innovative methodologies to construct complex molecules efficiently and selectively.

Metal-Catalyzed Reactions in Carbon-Carbon Bond Formation (e.g., Pd-mediated, Co-mediated Pauson-Khand)

Metal-catalyzed reactions are indispensable tools for forming carbon-carbon bonds and constructing cyclic systems. Palladium-catalyzed reactions are widely used in organic synthesis. libretexts.org The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide catalyzed by transition metals like cobalt, rhodium, or palladium, is a powerful method for constructing cyclopentenone rings. libretexts.orgwikipedia.orgmdpi.comorganic-chemistry.org This reaction is particularly valuable in the total synthesis of natural products, especially in its intramolecular version, which can rapidly increase molecular complexity. libretexts.orgwikipedia.orgmdpi.com Cobalt-mediated Pauson-Khand reactions typically require stoichiometric amounts of cobalt carbonyl, although catalytic versions have been developed. libretexts.orgwikipedia.org Palladium-catalyzed Pauson-Khand reactions have also been reported and applied in the synthesis of complex polycyclic structures. nih.gov The selectivity of the Pauson-Khand reaction can be influenced by the choice of metal catalyst and ligands. wikipedia.orgmdpi.com

Olefin Metathesis in Macrocycle Formation

Olefin metathesis, a reaction that involves the redistribution of fragments of alkenes, has become a powerful tool for forming carbon-carbon double bonds and constructing cyclic structures, including macrocycles. core.ac.uknih.govresearchgate.net Ring-closing metathesis (RCM) is a widely used variant for the synthesis of cyclic systems, particularly macrocycles, which are increasingly important in drug discovery. core.ac.uknih.govdrughunter.com Ruthenium-based catalysts are commonly employed in olefin metathesis reactions due to their functional group tolerance and efficiency. core.ac.uknih.govresearchgate.netapeiron-synthesis.com Recent advances in catalyst design have enabled RCM macrocyclization at higher concentrations, offering advantages in terms of solvent usage and efficiency. nih.gov Stereoretentive catalysts have been developed to control the stereochemistry of the resulting olefin in macrocyclization reactions, allowing for the selective synthesis of E or Z isomers. core.ac.uk

Radical Cyclization and Stereoselective Transformations

Radical cyclization reactions are valuable for forming cyclic systems through the formation of carbon-carbon bonds involving radical intermediates. nih.govmdpi.com These reactions can be initiated by various methods, including photoexcitation or the use of metal catalysts. nih.govmdpi.comnih.govugr.es Achieving stereocontrol in radical reactions can be challenging, but significant progress has been made through the development of stereoselective methods. nih.govnih.govugr.esnsf.gov Metalloradical catalysis, particularly with cobalt complexes, has emerged as a promising approach for stereoselective radical transformations, including enantioselective radical cyclizations. nih.gov Enzymes, such as flavin-dependent 'ene'-reductases and engineered cytochromes P450, have also been shown to catalyze stereoselective radical cyclizations, demonstrating the potential of biocatalysis in this area. nih.govnsf.gov Titanium(III)-catalyzed reductive annulation reactions, which proceed through radical intermediates, have been applied in the diastereoselective total synthesis of Euphorbia diterpenoids. nih.gov

Biocatalytic Applications in Complex Molecule Synthesis

Biocatalysis, utilizing enzymes or whole-cell systems, presents a powerful approach for the synthesis of complex molecules, including triterpenoids like Euphorbadienol. mdpi.comrsc.orgfrontiersin.org Enzymes offer high selectivity (regio-, enantio-, and chemo-selectivity) and can operate under mild reaction conditions, which are often advantageous compared to traditional chemical synthesis methods. nih.govmdpi.com

In the broader context of triterpenoid biosynthesis, oxidosqualene cyclases (OSCs) are key enzymes that catalyze the cyclization of 2,3-oxidosqualene to form diverse triterpene scaffolds. nih.govnih.govresearchgate.net These scaffolds can then be further modified by other enzymes, such as cytochrome P450 monooxygenases, glycosyltransferases, and acyltransferases, to generate structural diversity. nih.govresearchgate.netrsc.orgoup.com While the direct biocatalytic synthesis of Euphorbadienol from simple precursors might be complex, biocatalytic steps can be integrated into synthetic routes for the production of triterpenoid scaffolds or for specific functional group transformations on Euphorbadienol or its precursors. nih.govnih.gov

Semisynthetic Derivatization of Euphorbadienol

Semisynthesis involves using a naturally occurring compound, such as Euphorbadienol, as a starting material for chemical modifications to generate new derivatives or analogues. This approach leverages the complex core structure provided by nature and focuses on targeted transformations to alter the compound's properties. mdpi.comresearchgate.net Semisynthetic strategies are particularly relevant for triterpenoids due to their intricate structures, which can make total synthesis challenging.

Chemical Modification for Structural Analogue Generation

Chemical modifications of Euphorbadienol can lead to the generation of structural analogues with potentially altered biological activities. These modifications can involve various reactions targeting specific functional groups or introducing new moieties onto the triterpenoid scaffold. Studies on semisynthetic terpenoid derivatives from Euphorbia species, which contain compounds like euphol and euphorbol (B12298501) (structurally related to Euphorbadienol), have explored modifications at positions such as C-3, C-7, C-11, and C-24. biocrick.comresearchgate.net These modifications can include oxidation, substitution, and the introduction of different chemical groups. rsc.orgoup.commdpi.comrsc.orgnih.gov

The aim of generating structural analogues through chemical modification is often to improve desired properties, such as solubility, bioavailability, or biological activity, or to explore structure-activity relationships. mdpi.comresearchgate.net For example, semisynthetic triterpene derivatives have been evaluated for their effects on insect species and their selective cytotoxicity. biocrick.comresearchgate.net

Targeted Functional Group Transformations

Targeted functional group transformations on Euphorbadienol involve specific chemical reactions to convert one functional group into another at a defined position on the molecule. rsc.orgpharmacy180.comamazon.comorganic-chemistry.org Given that Euphorbadienol is an alcohol, common functional group transformations could involve reactions of the hydroxyl group at the C-3 position, as well as modifications of the double bonds. wikipedia.org

Examples of potential transformations include oxidation of the hydroxyl group to a ketone, esterification, etherification, or reactions involving the double bonds such as epoxidation, hydrogenation, or dihydroxylation. These transformations allow for precise alterations of the molecule's chemical properties and reactivity. Research in organic synthesis provides a wide array of methodologies for such transformations, which can be adapted for the complex triterpenoid scaffold of Euphorbadienol. organic-chemistry.org

Development of Novel Synthetic Pathways to Triterpenoid Scaffolds

The development of novel synthetic pathways to triterpenoid scaffolds, including those related to Euphorbadienol, is an active area of research. Triterpenoids are biosynthesized in nature primarily via the mevalonate (MVA) pathway, leading to the precursor 2,3-oxidosqualene, which is then cyclized by OSCs. nih.govresearchgate.netrsc.orgoup.com Understanding these natural biosynthetic routes provides inspiration for developing biomimetic or entirely novel synthetic strategies.

Research into novel pathways often focuses on overcoming challenges associated with the complexity and stereochemistry of triterpenoid structures. This can involve exploring new catalytic methods, cascade reactions, or chemoenzymatic approaches that combine chemical and biocatalytic steps. rsc.orgfrontiersin.org The goal is to develop more efficient, selective, and sustainable routes to access these valuable compounds and their diverse structural variations. oup.com The identification and characterization of novel OSCs and other modifying enzymes from various organisms also contribute to the understanding and potential engineering of triterpenoid biosynthetic pathways. nih.govresearchgate.net

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| Euphorbadienol | 10863111 |

| Tirucallol | 101257 |

| Euphadienol | 514-47-6 |

| 2,3-oxidosqualene | 644631 |

Note: While "Euphadienol" and "Euphorbadienol" are sometimes used interchangeably or refer to closely related structures, their distinct PubChem CIDs are provided. nih.govthegoodscentscompany.comdelta-f.com Tirucallol is a related tetracyclic triterpenoid. wikipedia.orgnih.gov 2,3-oxidosqualene is a key biosynthetic precursor. nih.govresearchgate.netEuphorbadienol is a tetracyclic triterpenoid alcohol that has garnered attention in the field of natural product synthesis and modification. nih.gov It is structurally related to other triterpenes and is found in various plant species, particularly within the Euphorbia genus. wikipedia.orgmdpi.com Research into Euphorbadienol and its analogues focuses on developing efficient synthetic strategies, including both total synthesis and semisynthesis, to access these complex molecular scaffolds and generate derivatives with potentially altered or enhanced properties.

Advanced Strategies for Total Synthesis and Semisynthesis of Euphorbadienol and Analogues

Semisynthetic Derivatization of Euphorbadienol

Semisynthesis involves using a naturally occurring compound, such as Euphorbadienol, as a starting material for chemical modifications to generate new derivatives or analogues. This approach leverages the complex core structure provided by nature and focuses on targeted transformations to alter the compound's properties. mdpi.comresearchgate.net Semisynthetic strategies are particularly relevant for triterpenoids due to their intricate structures, which can make total synthesis challenging.

Chemical Modification for Structural Analogue Generation

Chemical modifications of Euphorbadienol can lead to the generation of structural analogues with potentially altered biological activities. These modifications can involve various reactions targeting specific functional groups or introducing new moieties onto the triterpenoid scaffold. Studies on semisynthetic terpenoid derivatives from Euphorbia species, which contain compounds like euphol (B7945317) and euphorbol (B12298501) (structurally related to Euphorbadienol), have explored modifications at positions such as C-3, C-7, C-11, and C-24. biocrick.comresearchgate.net These modifications can include oxidation, substitution, and the introduction of different chemical groups. rsc.orgoup.commdpi.comrsc.orgnih.gov

The aim of generating structural analogues through chemical modification is often to improve desired properties, such as solubility, bioavailability, or biological activity, or to explore structure-activity relationships. mdpi.comresearchgate.net For example, semisynthetic triterpene derivatives have been evaluated for their effects on insect species and their selective cytotoxicity. biocrick.comresearchgate.net

Targeted Functional Group Transformations

Targeted functional group transformations on Euphorbadienol involve specific chemical reactions to convert one functional group into another at a defined position on the molecule. rsc.orgpharmacy180.comamazon.comorganic-chemistry.org Given that Euphorbadienol is an alcohol, common functional group transformations could involve reactions of the hydroxyl group at the C-3 position, as well as modifications of the double bonds. wikipedia.org

Examples of potential transformations include oxidation of the hydroxyl group to a ketone, esterification, etherification, or reactions involving the double bonds such as epoxidation, hydrogenation, or dihydroxylation. These transformations allow for precise alterations of the molecule's chemical properties and reactivity. Research in organic synthesis provides a wide array of methodologies for such transformations, which can be adapted for the complex triterpenoid scaffold of Euphorbadienol. organic-chemistry.org

Development of Novel Synthetic Pathways to Triterpenoid Scaffolds

The development of novel synthetic pathways to triterpenoid scaffolds, including those related to Euphorbadienol, is an active area of research. Triterpenoids are biosynthesized in nature primarily via the mevalonate (B85504) (MVA) pathway, leading to the precursor 2,3-oxidosqualene, which is then cyclized by OSCs. nih.govresearchgate.netrsc.orgoup.com Understanding these natural biosynthetic routes provides inspiration for developing biomimetic or entirely novel synthetic strategies.

Research into novel pathways often focuses on overcoming challenges associated with the complexity and stereochemistry of triterpenoid structures. This can involve exploring new catalytic methods, cascade reactions, or chemoenzymatic approaches that combine chemical and biocatalytic steps. rsc.orgfrontiersin.org The goal is to develop more efficient, selective, and sustainable routes to access these valuable compounds and their diverse structural variations. oup.com The identification and characterization of novel OSCs and other modifying enzymes from various organisms also contribute to the understanding and potential engineering of triterpenoid biosynthetic pathways. nih.govresearchgate.net

Mechanistic Elucidation of Euphorbadienol S Biological Interactions

Biochemical Target Identification and Functional Characterization

Identifying the specific biochemical targets of euphorbadienol and characterizing their functional modulation is a key step in elucidating its biological interactions. This involves a combination of experimental assays and computational approaches to determine which proteins or other biomolecules the compound interacts with and how these interactions alter their activity.

Enzyme Inhibition Assays and Kinetic Profiling

Enzyme inhibition assays are widely used to determine if a compound can reduce the catalytic activity of specific enzymes. Kinetic profiling provides further details on the nature of this inhibition, such as the type of inhibition (e.g., competitive, non-competitive) and the binding affinity.

Euphorbadienol and related compounds have been investigated for their inhibitory effects on various enzymes, including urease, tyrosinase, phosphodiesterase, and alpha-amylase. Urease, an enzyme that hydrolyzes urea, is a target in the context of certain bacterial infections and agricultural applications nih.govresearchgate.net. Inhibition of alpha-amylase and alpha-glucosidase is a therapeutic approach for managing postprandial hyperglycemia in diabetes nih.govjptcp.com. Tyrosinase is involved in melanin (B1238610) production, making its inhibitors of interest for addressing hyperpigmentation issues. Phosphodiesterases play roles in various cellular processes, and their modulation can have diverse physiological effects. Studies have explored the potential of compounds from the Euphorbia genus, which includes sources of euphorbadienol, to inhibit these enzymes nih.govgardp.orgrsc.org. For instance, extracts from Euphorbia characias have shown in vitro inhibitory activity towards alpha-amylase, alpha-glucosidase, and xanthine (B1682287) oxidase, with calculated IC50 values indicating potent inhibition, particularly for alpha-glucosidase nih.gov. The mode of inhibition for these extracts has been investigated using methods like Lineweaver-Burk plot analysis, revealing different inhibition behaviors depending on the enzyme nih.gov.

Ion channels are crucial for regulating cellular excitability and signaling. Modulation of ion channel activity by small molecules can have significant physiological consequences. Euphorbadienol has been reported to exhibit modulatory effects on ion channels, including G protein-coupled inwardly-rectifying potassium (GIRK) channels and the human Ether-à-go-go Related Gene (hERG) channel nih.gov. The hERG channel is particularly important in cardiac electrophysiology, and its inhibition by compounds is a known cause of potential cardiotoxicity nih.govuchicagomedicine.org. Studies investigating the interaction of compounds with hERG channels often employ electrophysiological techniques like patch clamp to measure changes in ion flow fda.govmetrionbiosciences.com. Understanding how euphorbadienol interacts with these channels is vital for assessing its potential biological impact.

Specific Enzyme Targets (e.g., Urease, Tyrosinase, Phosphodiesterase, Alpha-Amylase)

Molecular Docking and Computational Chemistry for Ligand-Target Interactions

Molecular docking and other computational chemistry techniques are powerful tools used to predict and analyze the interaction between a small molecule like euphorbadienol (the ligand) and a biological target (the receptor), such as an enzyme or ion channel gardp.org. These methods provide insights into the likely binding poses and affinities.

Molecular docking simulations predict how a ligand fits into the binding site of a target protein gardp.org. This involves evaluating various possible orientations and conformations of the ligand within the binding pocket and scoring them based on their predicted binding energy or affinity . Lower (more negative) docking scores generally indicate a higher predicted binding affinity jyoungpharm.org. Studies on compounds from the Euphorbia genus have utilized molecular docking to explore interactions with various protein targets, including enzymes like alpha-amylase and proteins involved in viral entry nih.govjyoungpharm.org. These analyses detail the types of interactions formed, such as hydrogen bonds, hydrophobic interactions, and pi-stacking interactions, between specific amino acid residues in the target protein's binding site and atoms in the ligand molecule nih.govjyoungpharm.orgf1000research.com. For example, docking studies with flavonoid compounds from the Euphorbiaceae family against human pancreatic alpha-amylase have shown good binding energies and specific interactions with residues like E233, D300, and H305 jyoungpharm.org.

Emerging Research Directions and Future Perspectives in Euphorbadienol Studies

Biotechnological Production and Metabolic Engineering

The traditional extraction of triterpenoids from natural sources is often limited by low abundance, geographical availability, and environmental concerns nih.govnih.govresearchgate.net. Biotechnological approaches, particularly metabolic engineering and the use of heterologous expression systems, offer promising avenues for sustainable and scalable production of triterpenoids, including those with skeletons similar to Euphorbadienol nih.govnih.govresearchgate.neteuropa.eu.

Heterologous Expression Systems for Sustainable Triterpenoid (B12794562) Production

Heterologous expression involves introducing the genes encoding the biosynthetic pathway enzymes of a natural product into a host organism that does not naturally produce the compound nih.govnih.govnih.gov. This allows for the production of the target compound in a controlled and potentially high-yield environment nih.govosaka-u.ac.jp. Microorganisms like Escherichia coli and Saccharomyces cerevisiae, as well as plants like Nicotiana benthamiana, are being explored as hosts for triterpenoid production nih.govosaka-u.ac.jpbiorxiv.orgoup.com.

Challenges in heterologous expression of complex plant-derived triterpenoids include the need for extensive knowledge of native biosynthetic pathways, which can be complex metabolic networks rather than simple linear routes nih.gov. Enzymes like cytochrome P450s, often crucial for modifying triterpenoid skeletons, can be difficult to express functionally in microbial hosts due to issues like membrane association and post-translational modifications nih.gov. Despite these challenges, significant progress has been made, with yields of various triterpenoids in engineered yeast increasing from milligram-scale to gram-scale per liter biorxiv.org. Transient expression in Nicotiana benthamiana via agroinfiltration has also shown potential for rapid and high-level production of triterpenoids osaka-u.ac.jpfrontiersin.orgnih.gov. This system allows for the co-expression of multiple biosynthetic enzymes by co-infiltration of Agrobacterium tumefaciens strains, simplifying the process compared to developing multi-gene constructs frontiersin.orgnih.gov.

Table 1 summarizes some examples of heterologous expression hosts and target triterpenoids.

| Host Organism | Target Triterpenoid(s) | Key Enzymes Involved | Production Level/Notes | Source |

| Saccharomyces cerevisiae | Various Triterpenoids | Oxidosqualene cyclases (OSCs), P450s, UGTs, Acyltransferases | Yields increased from mg/L to g/L scale. Challenges remain with P450s and UGTs. | biorxiv.org |

| Nicotiana benthamiana | Maslinic acid, Oleanolic acid | Biosynthetic enzymes for maslinic acid, CYP716A12, CPRs | High-level transient expression achieved, significantly higher than natural sources. osaka-u.ac.jpfrontiersin.org | osaka-u.ac.jpfrontiersin.orgnih.gov |

| Escherichia coli | Various Triterpenoids | Biosynthetic gene clusters | Used for semi-synthesis or de novo synthesis. | sci-hub.se |

Engineering Biosynthetic Pathways for Analog Library Creation

Engineering triterpenoid biosynthetic pathways extends beyond producing known compounds; it also involves creating novel or "new-to-nature" triterpenoid analogs europa.eudtu.dk. This is achieved by manipulating the genes encoding key enzymes, particularly oxidosqualene cyclases (OSCs) and downstream modification enzymes like P450s and glycosyltransferases frontiersin.orgnih.govtandfonline.com. OSCs are pivotal as they catalyze the cyclization of 2,3-oxidosqualene (B107256) into diverse triterpene skeletons frontiersin.orgtandfonline.com. Engineering these enzymes can lead to the production of different triterpene scaffolds biorxiv.orgtandfonline.comrice.edu.

Combinatorial biosynthesis, which involves assembling various triterpenoid biosynthetic pathway genes in heterologous hosts, is a strategy for generating libraries of triterpenoid analogs researchgate.netnih.govdovepress.com. This approach can lead to the discovery of compounds with potentially novel or improved biological activities mdpi.comfrontiersin.org. However, designing effective combinatorial biosynthesis strategies requires computational approaches integrated with structural and bioactivity analyses to predict and achieve desired outcomes dovepress.com. Cell-free systems are also being explored for rapid prototyping and engineering of biosynthetic pathways, enabling the production of natural product analogs with diverse substitutions caltech.edu.

Advanced Spectroscopic and Computational Integration for Complex Natural Products

Characterizing complex natural products like Euphorbadienol requires advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with chromatographic methods like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), are fundamental for structure elucidation and analysis researchgate.netmdpi.com.

Recent advancements include the integration of high-resolution MS and tandem MS (MS/MS) with techniques like data-dependent acquisition (DDA) for rapid identification and characterization of triterpenoids in complex plant extracts mdpi.com. NMR techniques, including 2D and 3D NMR, coupled with computational analysis, are crucial for determining the absolute configurations and complex polycyclic ring systems found in triterpenoids researchgate.netfrontiersin.org.

Computational methods play an increasingly important role in triterpenoid research. In silico studies, such as molecular docking, are used to predict potential biological activities and interactions with target proteins mdpi.comresearchgate.net. Computational analysis also aids in understanding the relationship between triterpenoid structure and biosynthetic pathways, facilitating the development of hypothetical pathways for experimental testing nih.gov. Furthermore, computational approaches are being integrated with spectroscopic data analysis for more efficient identification and classification of triterpenoids researchgate.net.

Table 2 provides examples of advanced analytical and computational techniques used in triterpenoid research.

| Technique | Application in Triterpenoid Research | Source |

| UPLC-MS/MS (QqQ MS, QTOF tandem MS) | Rapid identification and quantification, structural characterization, analysis in complex mixtures. | researchgate.netmdpi.comresearchgate.net |

| High-Resolution ESI-MS/MS with DDA | Accurate mass measurement, fragmentation analysis for structural elucidation, database development. | mdpi.com |

| NMR Spectroscopy (1D, 2D, 3D) | Complete structure elucidation, determination of relative and absolute configurations, study of dynamics. | researchgate.netfrontiersin.org |

| X-ray Crystallography | Definitive determination of solid-state molecular structure and absolute configuration. | researchgate.netfrontiersin.org |

| Computational Analysis (In silico studies) | Molecular docking for activity prediction, structure-biosynthesis relationship analysis, data processing. | mdpi.comresearchgate.netnih.gov |

Interdisciplinary Collaborations in Triterpenoid Chemical Biology

Addressing the complexities of triterpenoid research, from biosynthesis and production to biological evaluation and mechanism of action, necessitates interdisciplinary collaborations. Chemical biology, which integrates chemistry and biology, is a key field driving progress in this area researchgate.netfrontiersin.org. These collaborations bring together expertise in synthetic organic chemistry, biochemistry, molecular biology, plant science, microbiology, and computational science rice.edunih.gov.

Interdisciplinary teams are working on projects ranging from elucidating triterpenoid biosynthetic pathways and identifying the enzymes involved to developing sustainable production methods and exploring the biological functions of these compounds rice.edunih.gov. For instance, collaborations are crucial for the heterologous expression of triterpenoids, requiring the input of molecular biologists to engineer host organisms and chemists to analyze the resulting compounds nih.gov. Similarly, understanding the biological activities of triterpenoids involves collaboration between chemists who can synthesize or isolate the compounds and biologists who can perform in vitro and in vivo assays nih.gov. The development of novel methodologies for triterpenoid research also often arises from the convergence of knowledge and techniques from different disciplines researchgate.net.

Strategic Development of Novel Methodologies for Triterpenoid Research

The unique structural features and often low natural abundance of triterpenoids like Euphorbadienol drive the development of novel methodologies across the research pipeline. This includes innovative extraction and purification techniques, advanced analytical methods, and new approaches for studying their biosynthesis and biological interactions researchgate.netnih.gov.

In extraction and purification, researchers are exploring optimized methods, including different solvents, temperatures, and extraction times, to improve yields and purity researchgate.net. Chromatographic techniques continue to be refined for better separation of complex triterpenoid mixtures researchgate.net.

Methodologies for studying triterpenoid biosynthesis are also advancing. This involves gene mining concepts to identify relevant enzymes and the establishment of genetic toolboxes for synthetic biology platforms europa.eu. Techniques for pathway elucidation, such as transcriptome analysis and functional characterization of enzymes through heterologous expression, are crucial for understanding how these complex molecules are made in nature nih.govnih.govbiorxiv.org.

Furthermore, novel methodologies are being developed to study the chemical biology of triterpenoids, including strategies for creating diverse compound libraries and identifying molecular targets researchgate.netnih.gov. The integration of cell-free systems represents a novel platform for rapid prototyping and engineering of biosynthetic pathways and the production of analogs caltech.edu. These strategic developments are essential for overcoming current limitations and fully exploring the potential of triterpenoids.

Q & A

Q. What are the primary analytical techniques for identifying euphorbadienol in plant extracts, and how can their limitations be addressed?

To confirm euphorbadienol’s presence, researchers typically use LC-MS/MS (liquid chromatography-tandem mass spectrometry) for high sensitivity and NMR (nuclear magnetic resonance) for structural elucidation. However, challenges include:

- Matrix interference in plant extracts, which can be mitigated via solid-phase extraction (SPE) .

- Low abundance of euphorbadienol, requiring enrichment protocols such as column chromatography .

Validation via spiked samples and comparison with synthetic standards is critical to avoid false positives .

Q. How should researchers design experiments to study euphorbadienol’s biosynthetic pathways in Euphorbia species?

- Hypothesis-driven approach : Focus on enzymes like oxidosqualene cyclases (OSCs), which catalyze triterpene scaffold formation. Use gene silencing (e.g., RNAi) or heterologous expression in model organisms (e.g., Saccharomyces cerevisiae) to validate enzyme function .

- Control variables : Include wild-type plants and solvent-treated controls to isolate euphorbadienol-specific pathways .

- Data triangulation : Combine transcriptomics, metabolomics, and isotopic labeling (e.g., -glucose) to trace precursor incorporation .

Q. What are the common pitfalls in quantifying euphorbadienol using HPLC, and how can they be resolved?

- Retention time variability : Optimize mobile phase composition (e.g., acetonitrile/water gradients) and column temperature .

- Calibration errors : Use a six-point calibration curve with internal standards (e.g., betulinic acid) to improve accuracy .

- Sample degradation : Store extracts at -80°C under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How can contradictory findings about euphorbadienol’s bioactivity (e.g., anti-cancer vs. cytotoxic effects) be reconciled?

- Dose-dependency analysis : Conduct dose-response curves (e.g., 0.1–100 µM) to identify therapeutic vs. toxic thresholds .

- Cell-line specificity : Test across multiple cancer models (e.g., HeLa, MCF-7) and primary cells to assess selectivity .

- Mechanistic studies : Use phosphoproteomics or RNA-seq to differentiate pathways (e.g., apoptosis vs. necrosis) .

Q. What statistical methods are appropriate for analyzing euphorbadienol’s synergistic effects with other phytochemicals?

- Isobolographic analysis : Quantify synergy via combination indices (CI < 1 indicates synergy) .

- Multivariate regression : Control for confounding variables (e.g., solvent effects, cell viability baselines) .

- Bayesian networks : Model probabilistic interactions between euphorbadienol and co-administered compounds .

Q. How can researchers address the instability of euphorbadienol in in vivo pharmacokinetic studies?

- Prodrug design : Synthesize ester or glycoside derivatives to enhance solubility and metabolic stability .

- Encapsulation : Use nanoparticle carriers (e.g., PLGA) to prolong half-life .

- Sampling frequency : Collect plasma/tissue samples at short intervals (e.g., 0–24 hrs) to capture rapid clearance .

Methodological Guidelines for Data Contradictions

Q. How should discrepancies between in vitro and in vivo efficacy data for euphorbadienol be investigated?

- ADME profiling : Assess absorption, distribution, metabolism, and excretion using radiolabeled euphorbadienol (-tagged) .

- Tissue-specific bioavailability : Compare concentrations in target organs (e.g., liver, tumors) vs. plasma .

- Microbiome interactions : Analyze gut microbiota’s role in metabolite activation/deactivation via fecal transplant studies .

Q. What strategies validate euphorbadienol’s molecular targets in mechanistic studies?

- CRISPR-Cas9 knockout : Eliminate putative targets (e.g., NF-κB) to confirm necessity .

- Surface plasmon resonance (SPR) : Measure binding affinity to receptors/enzymes .

- Thermal shift assays : Monitor protein stabilization upon euphorbadienol binding .

Future Directions and Gaps

What unresolved questions exist about euphorbadienol’s ecological role in plant-defense mechanisms?

Q. How can computational models improve euphorbadienol’s structure-activity relationship (SAR) predictions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.